
trans-Vaccenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-vaccenate(1-) is a vaccenate(1-) having a trans- double bond. It has a role as a human metabolite. It is a vaccenate(1-) and an octadecenoate. It is a conjugate base of a trans-vaccenic acid.
Applications De Recherche Scientifique
Bioconversion and Metabolic Pathways
- Trans-vaccenic acid (VA), a major trans fatty acid in ruminant fat, is converted in human tissues to rumenic acid, an isomer of conjugated linoleic acid, through Delta(9)-desaturase. This conversion also occurs in humans and contributes significantly to the body's rumenic acid status (Turpeinen et al., 2002).
- In dairy cattle, cis-9, trans-11 conjugated linoleic acid (CLA) is synthesized directly from vaccenic acid, with the mammary gland being the primary site for this conversion (Mosley et al., 2006).
Health and Nutritional Aspects
- Trans-vaccenic acid has been studied for its potential anticarcinogenic effects. In rats, its ability to reduce the risk of chemically induced mammary carcinogenesis is mediated through conversion to CLA (Lock et al., 2004).
- Dietary supplementation with trans-11 vaccenic acid induces hypolipidemic effects in JCR:LA-cp rats, suggesting new bioactivities for this fatty acid typically found in ruminant-derived food products (Wang et al., 2008).
Molecular and Cellular Mechanisms
- Trans-vaccenic acid is involved in the reduction of hepatic lipogenesis and chylomicron secretion in JCR:LA-cp rats. Its supplementation significantly improved dyslipidemia, attributed to a reduction in intestinal chylomicron and hepatic lipogenesis pathways (Wang et al., 2009).
- It improves insulin secretion in models of type 2 diabetes, in vivo and in vitro, by altering G-protein-coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α) mRNA expression (Wang et al., 2016).
Impact on Dairy Products
- In lactating women, cis-9, trans-11 CLA is synthesized from trans-11 vaccenic acid, confirming the conversion by Delta9-desaturase enzyme in humans (Mosley et al., 2006).
Additional Health Benefits
- Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat, providing a potential explanation for alleviating ectopic lipid accumulation (Jacome-Sosa et al., 2016).
Propriétés
Formule moléculaire |
C18H33O2- |
|---|---|
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
(E)-octadec-11-enoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7+ |
Clé InChI |
UWHZIFQPPBDJPM-BQYQJAHWSA-M |
SMILES isomérique |
CCCCCC/C=C/CCCCCCCCCC(=O)[O-] |
SMILES |
CCCCCCC=CCCCCCCCCCC(=O)[O-] |
SMILES canonique |
CCCCCCC=CCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



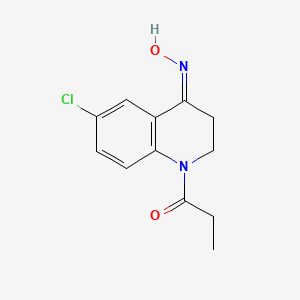
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)
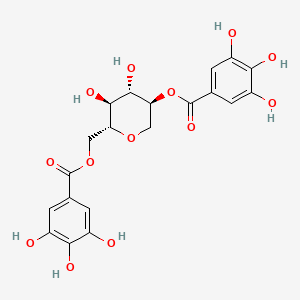
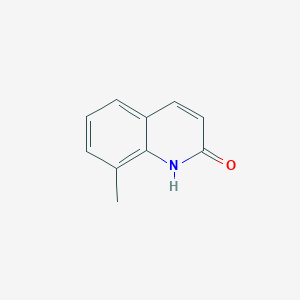
![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)
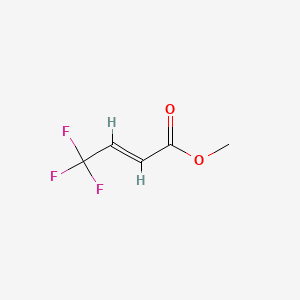

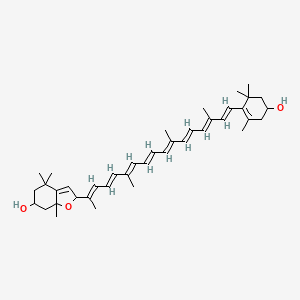
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)


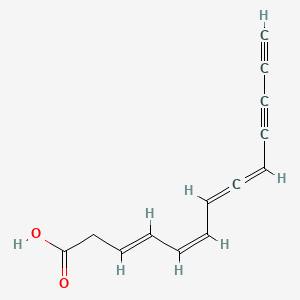
![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)